Cas no 869075-45-6 (N'-2-(3,4-dimethoxyphenyl)ethyl-N-(3-fluoro-4-methoxybenzenesulfonyl)guanidine)

N'-2-(3,4-dimethoxyphenyl)ethyl-N-(3-fluoro-4-methoxybenzenesulfonyl)guanidine is a structurally complex guanidine derivative featuring a sulfonamide linkage and multiple methoxy substituents, enhancing its potential for selective molecular interactions. The compound's design incorporates a 3-fluoro-4-methoxybenzenesulfonyl group, which may improve binding affinity and metabolic stability. Its guanidine core offers strong basicity, facilitating interactions with biological targets, while the dimethoxyphenylethyl moiety contributes to lipophilicity and membrane permeability. This combination of functional groups suggests utility in medicinal chemistry research, particularly in the development of enzyme inhibitors or receptor modulators. The compound's distinct substitution pattern provides a versatile scaffold for further structural optimization in drug discovery applications.
N'-2-(3,4-dimethoxyphenyl)ethyl-N-(3-fluoro-4-methoxybenzenesulfonyl)guanidine structure
869075-45-6 structure
Product Name:N'-2-(3,4-dimethoxyphenyl)ethyl-N-(3-fluoro-4-methoxybenzenesulfonyl)guanidine
CAS No:869075-45-6
MF:C18H22FN3O5S
MW:411.447786808014
CID:6026027
PubChem ID:7197464
Update Time:2025-06-08

N'-2-(3,4-dimethoxyphenyl)ethyl-N-(3-fluoro-4-methoxybenzenesulfonyl)guanidine Chemical and Physical Properties

Names and Identifiers

    • N'-2-(3,4-dimethoxyphenyl)ethyl-N-(3-fluoro-4-methoxybenzenesulfonyl)guanidine
    • 2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluoro-4-methoxyphenyl)sulfonylguanidine
    • SR-01000017485
    • N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(3-fluoro-4-methoxybenzenesulfonyl)guanidine
    • AKOS024614667
    • F1857-0168
    • N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)-3-fluoro-4-methoxybenzenesulfonamide
    • 869075-45-6
    • SR-01000017485-1
    • Inchi: 1S/C18H22FN3O5S/c1-25-15-7-5-13(11-14(15)19)28(23,24)22-18(20)21-9-8-12-4-6-16(26-2)17(10-12)27-3/h4-7,10-11H,8-9H2,1-3H3,(H3,20,21,22)
    • InChI Key: DLOUHNMEMCASRG-UHFFFAOYSA-N
    • SMILES: N(S(C1=CC=C(OC)C(F)=C1)(=O)=O)/C(=N/CCC1=CC=C(OC)C(OC)=C1)/N

Computed Properties

  • Exact Mass: 411.12642015g/mol
  • Monoisotopic Mass: 411.12642015g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 9
  • Complexity: 613
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 121Ų

N'-2-(3,4-dimethoxyphenyl)ethyl-N-(3-fluoro-4-methoxybenzenesulfonyl)guanidine Pricemore >>

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Additional information on N'-2-(3,4-dimethoxyphenyl)ethyl-N-(3-fluoro-4-methoxybenzenesulfonyl)guanidine

Comprehensive Overview of N'-2-(3,4-dimethoxyphenyl)ethyl-N-(3-fluoro-4-methoxybenzenesulfonyl)guanidine (CAS No. 869075-45-6)

The compound N'-2-(3,4-dimethoxyphenyl)ethyl-N-(3-fluoro-4-methoxybenzenesulfonyl)guanidine (CAS No. 869075-45-6) is a guanidine derivative with a unique molecular structure that has garnered significant interest in pharmaceutical and biochemical research. Its complex name reflects the presence of multiple functional groups, including dimethoxyphenyl, fluoro-methoxybenzenesulfonyl, and guanidine moieties, which contribute to its potential biological activity. Researchers are particularly intrigued by its possible applications in enzyme inhibition and receptor modulation, making it a subject of ongoing studies in drug discovery.

In recent years, the demand for novel bioactive compounds has surged, driven by the need for targeted therapies and precision medicine. The structural features of N'-2-(3,4-dimethoxyphenyl)ethyl-N-(3-fluoro-4-methoxybenzenesulfonyl)guanidine align with this trend, as its sulfonylguanidine backbone is known to interact with various biological targets. This has led to increased searches for "guanidine-based inhibitors" and "sulfonamide derivatives in drug design," highlighting its relevance in contemporary research.

The synthesis of CAS No. 869075-45-6 involves multi-step organic reactions, often starting with the functionalization of 3,4-dimethoxyphenethylamine and subsequent coupling with 3-fluoro-4-methoxybenzenesulfonyl chloride. Its purity and stability are critical for experimental reproducibility, a topic frequently queried in scientific forums. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to characterize this compound, ensuring compliance with research standards.

From a mechanistic perspective, the fluoro and methoxy substituents on the benzene rings may enhance lipophilicity and binding affinity, properties often explored in queries like "how to improve drug bioavailability." Additionally, the guanidine group can participate in hydrogen bonding, a feature leveraged in "structure-activity relationship (SAR) studies." These attributes make the compound a candidate for investigating metabolic pathways and signal transduction mechanisms.

Environmental and safety profiles of N'-2-(3,4-dimethoxyphenyl)ethyl-N-(3-fluoro-4-methoxybenzenesulfonyl)guanidine are also under scrutiny, aligning with the growing emphasis on green chemistry. Researchers often search for "biodegradable sulfonamides" or "eco-friendly synthetic routes," reflecting broader societal concerns. While not classified as hazardous, proper handling protocols are recommended to mitigate risks associated with fine chemical powders.

In conclusion, CAS No. 869075-45-6 represents a promising scaffold for medicinal chemistry, with its multi-functional architecture offering diverse research avenues. Its study intersects with trending topics like computational drug design and high-throughput screening, ensuring its continued relevance in scientific discourse. As investigations progress, this compound may unlock new insights into therapeutic agent development, addressing unmet medical needs.

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